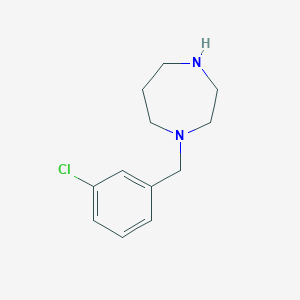

1-(3-Chlorobenzyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHJJCOSLOYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(3-Chlorobenzyl)-1,4-diazepane in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the landscape of medicinal chemistry and drug development, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Derivatives such as 1-(3-Chlorobenzyl)-1,4-diazepane are of significant interest for their potential therapeutic applications.[2] However, advancing any compound from discovery to application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these is solubility.

The solubility profile of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its development. This data governs critical processes including synthetic route optimization, purification, crystallization, formulation, and ultimately, bioavailability.[3][4][5] A poorly characterized solubility profile can lead to significant delays and unforeseen challenges in process chemistry and formulation science.

Part 1: Theoretical Framework and Predictive Analysis

A predictive understanding of solubility begins with a detailed analysis of the solute's molecular structure. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces and polarity are more likely to be miscible.[6][7][8][9]

Physicochemical Characterization of this compound

To predict its behavior, we must first dissect the molecule's constituent parts.

-

Molecular Formula: C₁₂H₁₇ClN₂

-

Molecular Weight: 224.73 g/mol [10]

-

Structure:

Key Structural Features and Their Implications for Solubility:

-

Nonpolar Region: The 3-chlorobenzyl group is the dominant nonpolar feature. This aromatic ring contributes to van der Waals and π-π stacking interactions. It will favor solubility in nonpolar aromatic solvents (e.g., Toluene) and other solvents with low polarity.

-

Polar/Basic Region: The 1,4-diazepane ring contains two nitrogen atoms—one tertiary and one secondary amine. These are key polar centers. The secondary amine (-NH) can act as a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors. This functionality will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, Acetonitrile). The basic nature of the amines also implies that solubility would be significantly enhanced in acidic media through salt formation, though this guide focuses on neutral organic solvents.

This duality of a large nonpolar group attached to a polar, hydrogen-bonding heterocycle suggests that this compound will exhibit a complex solubility profile, with partial solubility across a wide range of solvent classes rather than extreme solubility in any single one.

Predictive Assessment with Hansen Solubility Parameters (HSP)

To refine our predictions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a more nuanced prediction of miscibility.[11][12][13]

The three parameters are:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible.[12][13] The distance (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in 3D "Hansen space" is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.

While the specific HSP values for this compound must be determined experimentally, we can use the HSP of common solvents to create a logical testing strategy. By testing solubility in a range of solvents that span the "Hansen space," we can experimentally determine the HSP sphere for our compound of interest.

Caption: Hansen Solubility Sphere illustrating good solvents (inside) and poor solvents (outside).

Part 2: Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide a hypothesis; rigorous experimental work provides the facts. The "gold standard" for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask Method .[5][14][15] This method ensures that the solvent is fully saturated in equilibrium with the solid phase of the solute.

Strategic Selection of Solvents

Based on our theoretical analysis, a diverse set of solvents should be chosen to probe the different intermolecular forces our compound can experience. The following table provides a recommended starting list, covering a wide range of polarities and functional groups.

| Solvent Name | Class | Rationale for Inclusion |

| n-Hexane | Nonpolar, Aliphatic | Baseline for nonpolar interactions. |

| Toluene | Nonpolar, Aromatic | Probes interactions with the chlorobenzyl ring. |

| Dichloromethane (DCM) | Polar Aprotic | Common process solvent with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Ester functionality, hydrogen bond acceptor. |

| Acetone | Polar Aprotic | Ketone functionality, common lab solvent. |

| Acetonitrile (ACN) | Polar Aprotic | Highly polar, common in chromatography. |

| Isopropanol (IPA) | Polar Protic | Probes hydrogen bonding; less polar than methanol. |

| Ethanol | Polar Protic | Common "green" solvent, strong H-bonding. |

| Methanol | Polar Protic | Most polar alcohol, strong H-bonding potential. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Strong dipole, excellent H-bond acceptor. |

Detailed Protocol: Shake-Flask Equilibrium Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a highly specific analytical technique for quantification.

Objective: To determine the concentration of this compound in a solvent at saturation, representing its thermodynamic solubility at a specified temperature.

Materials:

-

This compound (solid, crystalline form preferred)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically resistant syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: To a series of labeled glass vials, add an excess amount of solid this compound. An amount that is visually in excess after equilibration (e.g., 5-10 mg) is sufficient. The key is to ensure undissolved solid remains.[14]

-

Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., 1.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time sufficient to reach equilibrium. Causality: A 24-hour period is a common starting point, but for crystalline compounds, 48 or even 72 hours may be necessary.[3][14] It is best practice to test multiple time points (e.g., 24h and 48h) for a new compound; if the measured concentration does not change, equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to rest at the target temperature to let solids settle. Separate the saturated liquid phase from the undissolved solid using one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed to form a firm pellet of the excess solid.

-

Filtration: Use a syringe to draw the suspension and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. Trustworthiness: Pre-saturating the filter by discarding the first ~20% of the filtrate is crucial to prevent underestimation of solubility due to adsorption of the compound onto the filter material.[16]

-

-

Sample Preparation for Analysis: Carefully transfer a precise aliquot of the clear supernatant into a volumetric flask. Dilute the sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the analytical calibration curve.

Analytical Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high specificity and sensitivity, ensuring that you are only measuring the concentration of the target analyte and not any impurities or degradants.[14][16][17]

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a primary stock solution of this compound at a known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble, such as acetonitrile or DMSO.

-

Calibration Curve: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards that bracket the expected sample concentrations.[17]

-

HPLC Method:

-

Column: A standard C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. The aromatic ring in the analyte makes it highly suitable for UV detection.

-

Detection: Set the UV detector to a wavelength of maximum absorbance for the compound (determined by scanning the UV spectrum of a standard solution), likely around 254 nm.

-

Injection: Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for reliability.

-

-

Sample Analysis: Inject the diluted supernatant samples.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the diluted samples.[17][18] Back-calculate to determine the original concentration in the undiluted supernatant, which represents the solubility.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and decision-making.

Illustrative Solubility Data Table

The final experimental data should be compiled into a comprehensive table. The following is an illustrative example based on the predicted behavior of the molecule.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Nonpolar | 1.88 | < 0.1 | < 0.0004 |

| Toluene | Nonpolar | 2.38 | 15.2 | 0.068 |

| Dichloromethane | Polar Aprotic | 9.08 | 85.5 | 0.380 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 22.8 | 0.101 |

| Acetone | Polar Aprotic | 21.0 | 41.3 | 0.184 |

| Acetonitrile | Polar Aprotic | 37.5 | 55.1 | 0.245 |

| Isopropanol | Polar Protic | 19.9 | 30.6 | 0.136 |

| Ethanol | Polar Protic | 24.5 | 48.2 | 0.214 |

| Methanol | Polar Protic | 32.7 | 62.5 | 0.278 |

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | > 200 | > 0.890 |

| Note: Data is for illustrative purposes only and must be determined experimentally. |

Interpretation of the Solubility Profile

-

Low Solubility in Hexane: As expected, the molecule's polar diazepine ring prevents it from dissolving in a purely nonpolar aliphatic solvent.

-

Moderate to Good Solubility in Alcohols: High solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions between the solvent's hydroxyl group and the diazepine's nitrogen atoms.

-

Good Solubility in Polar Aprotic Solvents: High solubility in DCM, ACN, and DMSO would be driven by strong dipole-dipole interactions. DMSO, being a powerful hydrogen bond acceptor, would be particularly effective.

-

Application-Specific Insights: This profile allows a scientist to make informed decisions. For example, DCM or Ethyl Acetate could be excellent solvents for reaction and extraction. A mixed solvent system like Toluene/Ethanol might be ideal for crystallization, where solubility is high in the hot ethanol and lower upon cooling and addition of the anti-solvent toluene. DMSO would be a suitable choice for preparing high-concentration stock solutions for biological screening.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational activity in chemical and pharmaceutical development. While no public data exists, a reliable profile can be established through a systematic approach combining theoretical prediction with rigorous experimental execution. By understanding the molecule's structural drivers of solubility and applying the robust shake-flask method with precise HPLC quantification, researchers can generate the high-quality, trustworthy data needed to guide all subsequent stages of development, from process scale-up to final formulation. This guide provides the strategic and tactical framework necessary to achieve that goal with scientific integrity.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Khan Academy. Solubility of organic compounds (video). Available at: [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. Available at: [Link]

-

Wolfram Data Repository. (2020, May 1). Hansen Solubility Parameters. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available at: [Link]

-

ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

Hansen Solubility Parameters. HSPiP Datasets. Available at: [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

-

Solubility of Things. Clonidine. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

PubChemLite. 1-(3-chlorobenzoyl)-1,4-diazepane. Available at: [Link]

-

Stenutz. Hansen solubility parameters. Available at: [Link]

-

MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

-

Scribd. Hansen Solubility Parameters Values List. Available at: [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available at: [Link]

-

Kinam Park, Purdue University. Hansen Solubility Parameters 2000.pdf. Available at: [Link]

-

Scientific Research Publishing. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Available at: [Link]

-

ResearchGate. (2018, September 13). Solubility of Clonazepam and Diazepam in Polyethylene Glycol 200, Propylene Glycol, N-Methyl Pyrrolidone, Ethanol, and Water.... Available at: [Link]_

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 3. enamine.net [enamine.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. 1-(4-Chlorobenzyl)-1,4-diazepane | CAS 40389-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Reductive amination conditions for 3-chlorobenzaldehyde and homopiperazine

[1][2]

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Reducing Agent | NaBH(OAc)3 (STAB) | Selectively reduces iminium ions; does not reduce aldehydes rapidly; safe for Ar-Cl bonds. |

| Solvent | DCE (1,2-Dichloroethane) | Optimum solvent for STAB stability and imine formation.[1][2] DCM is a viable alternative. |

| Stoichiometry | 1 : 3 (Aldehyde : Amine) | For direct reaction, 3-5 equivalents of amine suppresses bis-alkylation. |

| Catalyst | Acetic Acid (1-2 eq) | Promotes dehydration of hemiaminal to iminium ion. |

| Temperature | 20–25 °C | Heating is rarely required and increases side reactions. |

| Time | 2–4 Hours | Reaction is typically fast; prolonged stirring promotes bis-alkylation. |

Detailed Protocols

Protocol A: Direct Mono-Alkylation (High-Throughput)

Use this method for rapid analog generation where excess amine can be removed via chromatography or scavenging resins.

Reagents:

-

3-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

Homopiperazine (3.0 mmol, 300.5 mg) [Critical: 3x Excess]

-

Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

-

Acetic Acid (glacial) (1.0 mmol, 60 µL)

-

DCE (5 mL)

Step-by-Step:

-

Preparation: In a 20 mL scintillation vial, dissolve Homopiperazine (3.0 mmol) in DCE (3 mL).

-

Addition: Add Acetic Acid (1.0 mmol) followed by 3-Chlorobenzaldehyde (1.0 mmol) dissolved in DCE (2 mL).

-

Imine Formation: Stir at room temperature for 30 minutes. Note: The solution may warm slightly.

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence (

gas) may occur.

-

-

Reaction: Stir vigorously at 20–25 °C for 3 hours.

-

Monitor: Check via LCMS for consumption of aldehyde (M+H not visible usually) and appearance of product (M+H = 225.1).

-

-

Quench: Add saturated aqueous

(5 mL) and stir for 15 minutes to quench excess hydride. -

Workup:

-

Extract with DCM (

). -

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: The crude residue contains product and excess homopiperazine.

-

Method: Reverse-phase Prep-HPLC (Water/AcN + 0.1% TFA) is most effective for separating the diamines.

-

Protocol B: Protected Route (High Purity)

Use this method for scale-up or when high purity is required.

Reagents:

-

3-Chlorobenzaldehyde (1.0 mmol)

-

N-Boc-homopiperazine (1.0 mmol) [Stoichiometry is 1:1]

-

STAB (1.4 mmol)

-

DCE (5 mL) / AcOH (1 eq)

Step-by-Step:

-

Mix Aldehyde and N-Boc-homopiperazine (1:1) in DCE with 1 eq AcOH.

-

Add STAB (1.4 eq) and stir for 4 hours.

-

Quench with

, extract with DCM. -

Boc-Deprotection: Dissolve the intermediate in DCM (2 mL) and add TFA (1 mL). Stir for 1 hour.

-

Concentrate and free-base with basic resin or NaOH wash.

-

Result: Pure mono-alkylated product with no bis-alkylated impurities.

Troubleshooting & Optimization

Common Pitfalls:

-

Wet Solvents: STAB decomposes slowly in the presence of water. Use anhydrous DCE/DCM.

-

Old Reagents: 3-chlorobenzaldehyde oxidizes to 3-chlorobenzoic acid over time. If the aldehyde is a solid/crusty, wash with

or distill before use. -

Bisulfite Adducts: Do not use bisulfite to purify the product; it will form adducts with unreacted aldehyde but can complicate amine recovery.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][2] 11, 1996, pp. 3849–3862.[1][2]

- The foundational paper establishing STAB as the superior reagent for this transform

- Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, vol. 59, 2002, pp. 1-714.

- Comprehensive review covering selectivity issues in diamine alkyl

Sources

Nucleophilic substitution methods for preparing 1-(3-Chlorobenzyl)-1,4-diazepane

Application Note & Protocol Guide

Part 1: Introduction & Strategic Overview

1-(3-Chlorobenzyl)-1,4-diazepane (often referred to as N-(3-chlorobenzyl)homopiperazine) is a critical pharmacophore intermediate. The 1,4-diazepane ring provides a unique conformational flexibility compared to piperazine, often enhancing binding affinity in antihistaminic, antipsychotic, and kinase inhibitor scaffolds.

The synthesis of this mono-functionalized diamine presents a classic challenge in organic chemistry: Desymmetrization of a symmetric diamine.

The Challenge: Selectivity

The core reaction involves the nucleophilic attack of 1,4-diazepane on 3-chlorobenzyl chloride. Because the product (a secondary/tertiary amine mix) is often more nucleophilic than the starting material, bis-alkylation is the dominant side reaction if stoichiometry is not rigorously controlled.

Strategic Pathways

We present two distinct protocols validated for different stages of development:

-

Method A: The "Kinetic Control" Route (Direct Alkylation)

-

Method B: The "Protected" Route (Boc-Strategy)

Part 2: Experimental Protocols

Method A: Direct Nucleophilic Substitution (Kinetic Control)

Principle: By maintaining a high concentration of 1,4-diazepane relative to the alkylating agent, the probability of the electrophile encountering a free diamine molecule is significantly higher than encountering the already alkylated product.

Reagents:

-

1,4-Diazepane (Homopiperazine) [CAS: 505-66-8]: 5.0 equivalents

-

3-Chlorobenzyl chloride [CAS: 620-20-2]: 1.0 equivalent

-

Solvent: Toluene or Dichloromethane (DCM)

-

Base: None (Excess diazepane acts as the acid scavenger)

Protocol:

-

Preparation of Amine Solution: In a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 1,4-diazepane (50.0 mmol, 5.01 g) in Toluene (50 mL) .

-

Note: Toluene is preferred over DCM for scale-up due to higher boiling point and better solubility of the diamine.

-

-

Controlled Addition: Cool the solution to 0°C using an ice bath. Dissolve 3-chlorobenzyl chloride (10.0 mmol, 1.61 g) in Toluene (10 mL) and load into the dropping funnel.

-

Critical Step: Add the benzyl chloride solution dropwise over 60 minutes . Rapid addition leads to local high concentrations of electrophile, promoting bis-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

-

Monitor: Check reaction progress via TLC (MeOH/DCM 1:9 + 1% NH4OH) or LC-MS. The product will appear less polar than the starting diamine but more polar than the bis-product.

-

-

Workup (The "Water Wash"):

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Result: A pale yellow oil. If purity is <95%, purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% TEA).

-

Method B: The Protected Route (Boc-Strategy)

Principle: Steric and chemical blocking of one amine site ensures that only one alkylation event can occur.

Reagents:

-

N-Boc-1,4-diazepane (tert-butyl 1,4-diazepane-1-carboxylate) [CAS: 112275-50-0]: 1.0 equivalent

-

3-Chlorobenzyl chloride: 1.1 equivalents

-

Base: Potassium Carbonate (K2CO3): 2.0 equivalents[6]

-

Solvent: Acetonitrile (ACN)[7]

-

Deprotection: Trifluoroacetic acid (TFA) in DCM.

Protocol:

-

Alkylation: Dissolve N-Boc-1,4-diazepane (10.0 mmol) in ACN (40 mL) . Add K2CO3 (20.0 mmol) and stir at room temperature for 10 minutes. Add 3-chlorobenzyl chloride (11.0 mmol) and heat the mixture to 60°C for 4 hours.

-

Intermediate Isolation: Cool to RT, filter solids, and concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry (Na2SO4), and concentrate. This yields the N-Boc-N'-(3-chlorobenzyl)-1,4-diazepane intermediate.

-

Deprotection: Dissolve the intermediate in DCM (20 mL) . Cool to 0°C. Add TFA (5 mL) dropwise. Stir at RT for 2 hours.

-

Gas Evolution: CO2 and isobutylene will evolve; ensure open venting.

-

-

Free Base Formation: Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM and wash carefully with saturated NaHCO3 solution until the aqueous layer is pH 9. Dry organic layer (Na2SO4) and concentrate.

Part 3: Data & Visualization

Comparison of Methods

| Feature | Method A: Direct Alkylation | Method B: Protected Route |

| Selectivity | Statistical (~85-90% Mono) | Absolute (100% Mono) |

| Atom Economy | Low (Requires 5 equiv diamine) | High |

| Cost | Low (Cheap reagents) | Moderate (Cost of Boc-diazepane) |

| Purification | Extraction dependent | Simple filtration/wash |

| Scalability | Excellent (>100g) | Good (Reagent cost limiting) |

Reaction Pathway Diagram

Figure 1: Synthetic pathways for this compound showing Direct Alkylation (Method A) and Protected Route (Method B).

Part 4: Troubleshooting & Optimization

Controlling Bis-Alkylation (Method A)

If LC-MS shows >10% bis-alkylated product:

-

Increase Stoichiometry: Move from 5 equiv to 8-10 equiv of 1,4-diazepane. The excess can be recovered via distillation (bp 169°C) or extraction.

-

Dilution: Run the reaction more dilute (e.g., 0.1 M with respect to the halide). High dilution favors intramolecular reactions or, in this case, mono-molecular encounters over bimolecular side reactions.

Purification of the Free Base

The product is a secondary amine. If it is difficult to separate from non-polar impurities:

-

Acid/Base Extraction: Dissolve crude oil in EtOAc.[2] Extract with 1M HCl (Product moves to water). Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract back into EtOAc.

Storage

-

The free amine absorbs CO2 from the air to form carbamates. Store under nitrogen or convert to the dihydrochloride salt (add 2M HCl in ether) for long-term stability.

Part 5: References

-

Teimoori, S., et al. (2011).[8] "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2(4), 507-514.[8] Link

-

Relevance: Describes the general conditions for alkylating homopiperazine with benzhydryl chlorides using K2CO3 in DMF.

-

-

Cymerman Craig, J., et al. (1956). "1-Benzylpiperazine." Organic Syntheses, Coll.[5] Vol. 4, p.82. Link

-

Relevance: Establishes the "excess amine" protocol for mono-benzylation of symmetric diamines.

-

-

Wang, J-Y., et al. (2008). "A new strategy for the synthesis of 1,4-benzodiazepine derivatives." Journal of Organic Chemistry, 73(5), 1979-1982. Link

-

Relevance: Provides context on the reactivity and cyclization strategies involving diazepane scaffolds.

-

-

PubChem Compound Summary. "1-(3-Chlorobenzyl)piperazine." Link

-

Relevance: Analogous structure providing physicochemical property baselines for workup design.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 3. CN101941885A - Preparation method of o-chlorobenzyl chloride - Google Patents [patents.google.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

Utilizing 1-(3-Chlorobenzyl)-1,4-diazepane in peptide coupling reactions

Application Note & Protocol Guide: Utilizing 1-(3-Chlorobenzyl)-1,4-diazepane in Peptide Coupling

Part 1: Introduction & Strategic Overview

This compound is a specialized secondary amine building block used extensively in medicinal chemistry and peptidomimetic synthesis. Unlike linear amines, the 7-membered diazepane ring acts as a conformational constraint, often mimicking

Crucial Distinction: In the context of peptide coupling, this molecule functions as the nucleophile (amine component). It is not a coupling reagent (like EDC or HATU).

The Challenge: Coupling a secondary amine within a 7-membered ring to an N-protected amino acid is sterically demanding. The diazepane ring possesses significant conformational flexibility (twist-chair/twist-boat), yet the nucleophilic nitrogen (N4) is sterically hindered compared to primary amines. Standard protocols (e.g., EDC/NHS) often result in sluggish kinetics and incomplete conversion, leading to potential racemization of the activated amino acid component.

The Solution: This guide provides optimized protocols utilizing high-efficiency uronium/phosphonium reagents (HATU, PyBOP) and specific solvent systems to drive the reaction to completion while maintaining chiral integrity.

Part 2: Pre-Reaction Considerations

Chemical Properties & Handling

-

Physical State: Typically a viscous oil or low-melting solid.

-

Solubility: Highly soluble in DCM, DMF, and DMSO. Sparingly soluble in water.

-

Basicity: The N4 nitrogen is moderately basic (

). It is often supplied as a free base or a dihydrochloride salt. Note: If supplied as a salt, an additional equivalent of base (DIEA/NMM) is required.

Reagent Selection Matrix

For coupling this compound (Nucleophile) to an N-protected Amino Acid (Electrophile):

| Coupling Reagent | Activation Type | Recommended For | Pros | Cons |

| HATU | Uronium (Aza-benzotriazole) | Standard / Difficult Couplings | Highest reactivity; minimizes racemization via HOAt effect. | Expensive; byproduct (tetramethylurea) difficult to remove. |

| PyBOP | Phosphonium | Sterically Hindered AAs | Excellent for secondary amines; byproduct is HMPA (toxic) but water-soluble. | Byproducts are carcinogenic (HMPA). |

| T3P | Propylphosphonic Anhydride | Scale-up / Green Chem | Low epimerization; easy workup (water wash). | Slower kinetics for very hindered amines. |

| EDC/HOBt | Carbodiimide | Simple / Linear AAs | Cheap; standard workup.[1] | Not recommended for diazepanes (too slow). |

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for initial library synthesis and valuable amino acid substrates.

Materials:

-

Amine: this compound (1.0 equiv)[2]

-

Acid: Fmoc- or Boc-protected Amino Acid (1.1 equiv)

-

Reagent: HATU (1.1 equiv)

-

Base: Diisopropylethylamine (DIEA) (3.0 equiv; 4.0 if amine is a salt)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask under nitrogen, dissolve the N-protected Amino Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Why: Pre-activation ensures the active ester (O-At ester) is formed before the hindered amine is introduced.

-

Action: Add DIEA (1.0 equiv) immediately. Stir at 0°C for 5 minutes, then warm to Room Temperature (RT) for 10 minutes. The solution should turn yellow.

-

-

Coupling: Add This compound (1.0 equiv) dissolved in a minimal amount of DMF.

-

Action: Add the remaining DIEA (2.0 equiv).

-

Observation: Stir at RT.[1] Monitor by LCMS or TLC.

-

Timeline: Diazepane couplings typically require 2–4 hours. If incomplete after 4 hours, do not add more HATU; instead, heat to 40°C.

-

-

Workup (Aqueous Extraction):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequence:

-

5% LiCl solution (x3) – Critical for removing DMF.

-

5% Citric Acid or 1M HCl (x2) – Removes unreacted diazepane and DIEA.

-

Sat. NaHCO₃ (x2) – Removes unreacted acid and HOBt/HOAt byproducts.

-

Brine (x1).

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The amide bond formation significantly changes polarity, making separation from the starting amine easy.

Protocol B: Acid Chloride Method (For Extremely Hindered Systems)

Use this if the Amino Acid is extremely hindered (e.g., Aib, N-methyl amino acids) and HATU fails.

Materials:

-

Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

-

Solvent: Dry DCM (Dichloromethane)

Procedure:

-

Dissolve N-protected Amino Acid (1.0 equiv) in dry DCM.

-

Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir 1 hour. (Generates acid chloride in situ; neutral byproduct).

-

Add This compound (1.0 equiv) and DIEA (2.0 equiv).

-

Stir at RT for 1-2 hours.

-

Standard aqueous workup.

Part 4: Visualization & Logic

Workflow Logic: Diazepane Coupling

The following diagram illustrates the decision matrix and workflow for coupling this specific scaffold.

Caption: Decision tree for coupling this compound, prioritizing reagent selection based on steric hindrance and salt form.

Part 5: Troubleshooting & Quality Control

1. Incomplete Conversion:

-

Symptom:[3][4] LCMS shows remaining starting material (Diazepane mass) after 4 hours.

-

Cause: The "twist-boat" conformation of the diazepane ring can shield the N4 nitrogen.

-

Fix: Switch solvent to NMP (N-methylpyrrolidone) or use microwave irradiation (50°C, 10 min).

2. Epimerization (Loss of Chirality):

-

Cause: Over-activation of the amino acid or excess base.

-

Fix: Switch to T3P (50% in EtOAc) with Pyridine as the base. T3P is renowned for near-zero epimerization rates.

3. Product Isolation Issues:

-

Cause: The tertiary amide formed is basic and polar.

-

Fix: Add 1% Triethylamine to the chromatography eluent or use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

Part 6: References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. Link

Sources

- 1. peptide.com [peptide.com]

- 2. PubChemLite - 1-(3-chlorobenzoyl)-1,4-diazepane (C12H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 1-(3-Chlorobenzyl)-1,4-diazepane in Pharmaceutical Intermediate Synthesis

Abstract

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered ring conformation allows for the precise spatial arrangement of substituents, making it an invaluable template for drug design. This guide provides a comprehensive overview of the synthesis, characterization, and application of a key derivative, 1-(3-Chlorobenzyl)-1,4-diazepane, as a versatile pharmaceutical intermediate.[3] We will explore detailed protocols for its preparation via N-alkylation and its subsequent elaboration into more complex molecular architectures, offering insights into reaction mechanisms, optimization strategies, and robust analytical validation.

Introduction: The Significance of the 1,4-Diazepane Moiety

Pharmaceutical intermediates are the foundational chemical building blocks that, through a series of synthetic steps, are transformed into Active Pharmaceutical Ingredients (APIs).[3] The quality, purity, and structural integrity of these intermediates directly dictate the efficacy and safety of the final drug product.[3] Among the vast array of heterocyclic scaffolds used in drug discovery, the 1,4-diazepane ring is of particular interest due to its prevalence in compounds targeting the central nervous system (CNS) and other therapeutic areas.[2][4]

This compound emerges as a strategic intermediate for several reasons:

-

The Diazepane Core: A flexible seven-membered ring with two nitrogen atoms (at positions 1 and 4) that can be functionalized.

-

The N-Benzyl Group: The benzyl substituent provides steric bulk and lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets.

-

The Secondary Amine: The remaining N-H at the 4-position is a reactive handle, offering a prime site for further chemical modification to build molecular diversity.

-

The Chloro Substituent: The chlorine atom on the phenyl ring serves as both a potential metabolic blocker and a site for further synthetic transformations, such as cross-coupling reactions.

This document serves as a technical guide for researchers and drug development professionals, providing field-proven protocols and explaining the scientific rationale behind critical experimental choices.

Synthesis Protocol I: Preparation of this compound

The most direct and reliable method for synthesizing the title compound is through the selective mono-N-alkylation of 1,4-diazepane with 3-chlorobenzyl chloride.

Principle of the Reaction: Nucleophilic Substitution

This synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 1,4-diazepane acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol

Materials & Equipment:

-

1,4-Diazepane

-

3-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel (for column chromatography)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Standard glassware for work-up and purification

Procedure:

-

Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of diazepane).

-

Reagent Addition: Stir the resulting suspension vigorously at room temperature. Prepare a solution of 3-chlorobenzyl chloride (1.05 eq) in anhydrous acetonitrile and add it dropwise to the suspension over 30 minutes.

-

Causality: Dropwise addition is crucial to control the reaction exotherm and minimize the formation of the di-alkylated byproduct. A slight excess of the electrophile ensures full conversion of the starting diazepane.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.

-

Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane, containing 0.5% triethylamine (TEA).

-

Causality: The addition of TEA to the eluent is essential to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.

-

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Diazepane:Alkyl Halide) | 1 : 1.05 | A slight excess of the alkylating agent drives the reaction to completion. |

| Base (K₂CO₃) | 2.5 equivalents | Ensures complete neutralization of generated HCl. |

| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Typical Yield | 75-85% | Reflects an efficient conversion and purification process. |

Characterization and Quality Control

Validation of the intermediate's identity and purity is non-negotiable.

-

¹H NMR Spectroscopy: Confirms the molecular structure. Key signals include the aromatic protons of the chlorobenzyl group (multiplets, ~7.2-7.4 ppm), the singlet for the benzylic CH₂ (~3.6 ppm), and broad signals for the diazepane ring protons.[5]

-

Mass Spectrometry (MS): Verifies the molecular weight. For C₁₂H₁₇ClN₂, the expected [M+H]⁺ peak is approximately m/z 225.1.

-

HPLC Analysis: Determines purity. A well-run method should show the main product peak at >98% purity.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 3.6 (s, 2H, Ar-CH₂), 2.6-2.9 (m, 8H, diazepane-H), ~2.0 (br s, 1H, N-H) |

| MS (ESI+) | m/z = 225.1 [M+H]⁺ |

| HPLC Purity | >98% |

Application Protocol II: Synthesis of a Downstream Intermediate via Acylation

The secondary amine of this compound is a nucleophilic site ready for further functionalization. This protocol details its acylation with 4-fluorobenzoyl chloride to produce (4-(3-chlorobenzyl)-1,4-diazepan-1-yl)(4-fluorophenyl)methanone, a more complex intermediate.

Principle of the Reaction: Nucleophilic Acyl Substitution

This reaction involves the nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of the acyl chloride. The reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the HCl byproduct.

Experimental Protocol

Materials & Equipment:

-

This compound (from Part 2)

-

4-Fluorobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask under nitrogen. Cool the solution to 0 °C in an ice bath.

-

Causality: Cooling the reaction mitigates the high reactivity of the acyl chloride, preventing potential side reactions and ensuring controlled addition.

-

-

Reagent Addition: Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring completion by TLC.

-

Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted reagents. The NaHCO₃ wash ensures all acidic components are neutralized.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can often be used directly in the next step if sufficiently pure. If necessary, purify by flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient).

Safety and Handling

Adherence to safety protocols is paramount when handling these chemicals.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[6]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Chemical Hazards:

-

Amines (1,4-diazepane): Can be corrosive and cause skin/eye irritation.

-

Alkyl/Acyl Halides (Chlorides): Are lachrymators (cause tearing) and are corrosive and harmful if inhaled.[7] Avoid contact with skin and eyes.[8]

-

Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is toxic. Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in N-Alkylation | 1. Incomplete reaction. 2. Over-alkylation (di-substitution). 3. Product loss during work-up. | 1. Increase reaction time or temperature moderately. 2. Ensure slow, controlled addition of the alkyl halide; consider using a milder reducing agent if performing reductive amination.[9] 3. Ensure pH is basic before extraction to keep the amine product in the organic layer. |

| Multiple Spots on TLC (Impure Product) | 1. Presence of starting material. 2. Formation of di-alkylated byproduct. 3. Degradation of product on silica gel. | 1. Drive the reaction to completion (see above). 2. Carefully control stoichiometry and temperature.[9] 3. Add 0.5-1% triethylamine to the chromatography eluent. |

| Acylation Reaction Fails or is Sluggish | 1. Poor quality of acyl chloride (hydrolyzed). 2. Insufficient base. 3. Starting amine is protonated (as a salt). | 1. Use freshly opened or distilled acyl chloride. 2. Ensure at least 1.2 equivalents of base are used. 3. Neutralize the starting material with a base before adding the acylating agent. |

References

- Material Safety D

- Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction. (n.d.). Vertex AI Search.

- 1353978-99-0|this compound hydrochloride - BLDpharm. (n.d.). Vertex AI Search.

- Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2025). Vertex AI Search.

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Vertex AI Search.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Vertex AI Search.

- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). Royal Society Publishing.

- Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. (n.d.). PubMed.

- safety d

- Synthesis and characterization of some 1,4-diazepines deriv

- 1-BENZYL-1,4-DIAZEPANE - Safety D

- Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. (n.d.). Benchchem.

- Pharmaceutical intermedi

- Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. (n.d.). Benchchem.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. jocpr.com [jocpr.com]

- 3. Pharmaceutical intermediates [fonderpharm.com]

- 4. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. servco.safepersonnelsds.com [servco.safepersonnelsds.com]

- 7. zsds3.zepinc.com [zsds3.zepinc.com]

- 8. 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting cyclization failures in diazepane ring formation

Topic: Troubleshooting Cyclization Failures in 1,4-Diazepane Ring Formation Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Medium Ring" Challenge

The synthesis of 1,4-diazepanes (7-membered rings) presents a unique thermodynamic and kinetic challenge. Unlike 5- or 6-membered rings, which form readily, or macrocycles (>12 members), which benefit from reduced transannular strain, 7-membered rings sit in the "medium ring" gap. They suffer from significant Pitzer strain (torsional strain) and unfavorable entropy of activation (

Consequently, the two most common failure modes are:

-

Oligomerization: Intermolecular reaction rates (

) exceeding intramolecular cyclization rates ( -

Catalyst Deactivation: Specifically in metal-catalyzed routes (RCM, Buchwald-Hartwig), where the Lewis basicity of the diazepane nitrogens poisons the catalyst.

This guide addresses these specific failure points with self-validating protocols.

Module 1: Kinetic Control & Concentration Effects

Issue: "I am observing dimers, trimers, or intractable polymer gum instead of the cyclized product."

Root Cause: The formation of medium rings is entropically disfavored. At standard concentrations (0.1 M – 0.5 M), the probability of the reactive chain end encountering a different molecule (intermolecular) is statistically higher than encountering its own tail (intramolecular).

The Solution: Pseudo-High Dilution (The Ruggli-Ziegler Principle) You must operate in a regime where the stationary concentration of the uncyclized precursor is near zero.

Protocol: Syringe Pump Cyclization

Do not simply dilute the reaction vessel, as this slows kinetics to a halt. Use a slow-addition protocol.

-

Reactor Preparation: Charge a round-bottom flask with the full volume of solvent and the catalyst/base (if applicable). Heat to reflux before addition begins.

-

Precursor Preparation: Dissolve your linear precursor in a minimal amount of solvent.

-

Addition: Using a syringe pump, add the precursor solution to the refluxing catalyst solution over 8–12 hours .

-

Rationale: This maintains the instantaneous concentration of the linear precursor at

M, statistically forcing the intramolecular collision.

Figure 1: Kinetic pathway selection based on stationary concentration.

Module 2: Metal-Catalyzed Cyclizations (Buchwald-Hartwig)

Issue: "My Pd-catalyzed intramolecular amination yields dehalogenated starting material or no reaction."

Root Cause:

-

Catalyst Death: Secondary amines in 7-membered ring precursors are sterically hindered. Standard ligands (PPh3, dppf) fail to promote the reductive elimination step.

-

Beta-Hydride Elimination: If the Pd center lingers too long after oxidative addition without amine coordination,

-hydride elimination can occur, leading to dehalogenation.

The Solution: Ligand Engineering Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands facilitate the difficult reductive elimination required to form the strained 7-membered ring.

Recommended System:

-

Ligand: RuPhos or BrettPhos . RuPhos is the "gold standard" for secondary amines.

-

Pre-catalyst: RuPhos Pd G4 (Generation 4).[1] This ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Avoid weak carbonate bases unless the substrate is highly acidic.

| Parameter | Recommendation | Mechanistic Reason |

| Ligand | RuPhos | Bulky isopropyl groups prevent |

| Catalyst Source | Pd G4 Precatalyst | Avoids induction periods seen with Pd(OAc)2; prevents Pd-black formation. |

| Solvent | t-Amyl Alcohol or Dioxane | High boiling points allow thermal activation; t-Amyl alcohol helps solubilize polar intermediates. |

| Atmosphere | Strict Argon/N2 | Pd(0) is oxygen sensitive; oxidation leads to inactive Pd(II) species. |

Module 3: Ring-Closing Metathesis (RCM)

Issue: "The Grubbs catalyst is doing nothing; I recover starting material."

Root Cause: Nitrogen Chelation (Poisoning) The basic nitrogen atoms in the diazepane precursor coordinate to the Ruthenium center of the Grubbs catalyst, displacing the phosphine or carbene ligand and shutting down the catalytic cycle.

The Solution: Transient Protection (Lewis Acid or Protonation) You must mask the nitrogen's lone pair during the reaction.

Protocol A: In-Situ Protonation (The HCl Method)

-

Dissolve the diene precursor in DCM.

-

Add 1.0 equivalent of HCl (in ether/dioxane) to form the ammonium salt.

-

Add the Grubbs II or Hoveyda-Grubbs II catalyst.

-

Reflux. The ammonium salt cannot coordinate to Ru, but the alkene remains active.

-

Post-reaction: Wash with basic workup (NaHCO3) to deprotonate and isolate the diazepane.

Protocol B: Lewis Acid Additive Add 0.2–1.0 equivalents of Ti(OiPr)4 (Titanium isopropoxide). The titanium acts as a "scavenger" for the nitrogen lone pair, keeping the Ruthenium free.

Figure 2: Preventing catalyst poisoning via nitrogen masking.

Module 4: Conformational Control (The Thorpe-Ingold Effect)

Issue: "My lactamization (amide coupling) is extremely slow."

Root Cause: The linear precursor likely exists in a transoid conformation where the amine and carboxylic acid (or ester) are far apart in space.

The Solution: The Gem-Dimethyl Effect If synthetic design permits, introduce a gem-dimethyl group (or a spiro-cycle) on the carbon backbone between the two nitrogens.

-

Mechanism: The bulky alkyl groups compress the internal bond angle (Thorpe-Ingold effect), forcing the chain ends closer together and reducing the entropic penalty of cyclization.[2]

-

Evidence: Rates of cyclization for gem-dimethyl substituted chains can be 1000x faster than unsubstituted chains.

Module 5: Analysis & Verification

Issue: "How do I prove I have the ring and not a linear dimer?"

Technique: 1H NMR (Diastereotopicity)

Mass spectrometry (MS) often fails to distinguish between a monomer (

-

The Principle: In a cyclic 1,4-diazepane, the ring usually adopts a puckered conformation (twist-chair or twist-boat). This makes the geminal protons on the methylene bridges diastereotopic (chemically non-equivalent).

-

The Signal: Look at the methylene protons (

).-

Linear/Dimer: These often appear as simple triplets or broad singlets due to free rotation averaging the environments.

-

Cyclic Diazepane: These will appear as complex AB or ABX multiplets . You will see distinct chemical shifts for the "up" and "down" protons on the same carbon, often separated by 0.5–1.0 ppm.

-

References

-

Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. Link

-

Maitland, J. A., et al. (2018). The synthesis of 1,4-diazepanes: A review. Beilstein Journal of Organic Chemistry, 14, 2482–2500. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[3] Link

Sources

Technical Support Center: Stability & Storage of 1-(3-Chlorobenzyl)-1,4-diazepane

[1]

Topic: Enhancing stability of 1-(3-Chlorobenzyl)-1,4-diazepane during storage Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Support Guide (FAQ, Troubleshooting, Protocols)[1]

Introduction: The Stability Paradox of Secondary Amines

This compound (CAS: 1353978-99-0) serves as a critical intermediate in the synthesis of serotonergic and histaminergic ligands.[1] Structurally, it consists of a homopiperazine (1,4-diazepane) ring mono-substituted with a chlorobenzyl group.[1]

The Core Challenge: While the chlorobenzyl group provides some steric bulk, the N4-position secondary amine remains highly reactive. In its free base form, this compound is thermodynamically unstable upon exposure to the standard laboratory environment. It acts as a "CO₂ sponge" and is prone to oxidative degradation, leading to impurities that can silently sabotage downstream biological assays.

This guide provides an evidence-based framework for stabilizing this compound, moving beyond generic "store at -20°C" advice to explain the mechanistic reasons for specific handling protocols.

Module 1: Storage & Handling Essentials (FAQ)

Q1: Why does my this compound turn oily or yellow even in the freezer?

A: This is a classic signature of oxidative instability and hygroscopicity , often exacerbated by the "free base" form.[1]

-

Mechanism: The secondary amine (N4) possesses a lone pair of electrons susceptible to radical oxidation, forming N-oxides or imines (yellow chromophores).[1] Furthermore, as a free base, the diazepane ring is hygroscopic. Absorbed water catalyzes hydrolysis and oxidation reactions.

-

Solution: Store the compound as a dihydrochloride salt whenever possible. The protonation of the nitrogen atoms removes the lone pair availability, significantly raising the activation energy required for oxidation.

Q2: I observed a white crust forming on the cap of the vial. Is the compound degrading?

A: Likely, yes. This is carbamate formation .

-

Mechanism: Secondary amines react reversibly with atmospheric Carbon Dioxide (CO₂) to form carbamic acid, which then stabilizes as a solid carbamate salt (often ammonium carbamate species).[1]

-

Reaction:

-

Impact: This alters the stoichiometry of your reactions. If you weigh 100 mg of "compound," you may actually be weighing 90 mg of compound and 10 mg of carbamate, leading to failed coupling reactions.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

A:

-

Methanol/Ethanol: Avoid for long-term storage. Protic solvents can facilitate proton exchange and, if not degassed, contain dissolved oxygen that accelerates degradation.

-

DMSO: Use with caution. While DMSO is a common stock solvent, it is an oxidant. At room temperature, DMSO can slowly oxidize sensitive amines.

-

Recommendation: Store as a lyophilized solid . If solution storage is mandatory, use anhydrous, degassed Acetonitrile or DMSO, store at -80°C, and limit freeze-thaw cycles.[1]

Module 2: Troubleshooting Degradation

Use this decision matrix to diagnose sample integrity issues.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary enemies of this compound: Atmospheric CO₂ and Oxygen.[1]

Caption: Primary degradation pathways. The N4-secondary amine reacts with CO₂ to form carbamates (reversible) or O₂ to form N-oxides (irreversible).[1]

Troubleshooting Table

| Symptom | Probable Cause | Verification Test | Remediation |

| Yellow/Brown Discoloration | Oxidation (N-Oxide formation) | LC-MS (Look for M+16 peak) | Irreversible. Purify via column chromatography immediately.[1] Store under Argon.[2] |

| White Crust/Precipitate | Carbamate formation (CO₂ absorption) | ¹H NMR (New broad peaks, shift in N-CH₂ protons) | Reversible. Dissolve in DCM, wash with dilute NaOH/NaHCO₃ to regenerate free base, then dry and store.[1] |

| Mass Increase | Hygroscopicity (Water absorption) | Karl Fischer Titration | Lyophilize or dry under high vacuum over P₂O₅.[1] |

| Solubility Loss | Polymerization or Salt formation | Check solubility in water vs. organic | If water-soluble, it may have formed a carbonate salt.[1] Treat with base to recover. |

Module 3: Advanced Stabilization Protocols

Protocol A: Conversion to Dihydrochloride Salt (Recommended for Long-Term Storage)

Why: Converting the free base to the HCl salt protonates both nitrogen atoms, protecting them from oxidation and CO₂ attack.

Materials:

-

This compound (Free base)[1]

-

4M HCl in Dioxane (Anhydrous)[1]

-

Diethyl Ether (Anhydrous) or Ethyl Acetate[1]

Step-by-Step:

-

Dissolution: Dissolve the free base (e.g., 1 g) in a minimal amount of anhydrous Ethyl Acetate or DCM (approx. 5-10 mL) under nitrogen.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (2.5 equivalents).[1] Note: Excess HCl ensures full protonation of both amines.

-

Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

-

Isolation: Dilute with anhydrous Diethyl Ether (20 mL) to maximize precipitation. Filter the solid under a blanket of nitrogen (using a Schlenk frit if possible) or rapid vacuum filtration.

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove trace HCl and solvent.

-

Storage: Store the resulting dihydrochloride salt in a tightly sealed vial with a desiccant at -20°C.

Protocol B: Inert Atmosphere Handling (Schlenk Technique)

Why: If the free base is required for immediate use, air contact must be minimized.

-

Purge: Cycle the storage vial 3 times (Vacuum/Argon) before opening.

-

Transfer: Use a gas-tight syringe or a cannula to transfer the liquid/oil. Do not pour.

-

Seal: Parafilm is insufficient for long-term storage.[1] Use a cap with a Teflon-lined septum and over-wrap with electrical tape or heat-shrink bands.[1]

Module 4: Analytical Verification

Before using stored material in critical assays, validate its purity.

Standard Quality Control Workflow

Caption: Quality Control Decision Tree for stored diazepane derivatives.

Key NMR Markers for Degradation

-

Intact Molecule: Look for the characteristic benzylic singlet (~3.5–3.7 ppm) and the multiplets of the diazepane ring (2.5–3.0 ppm).

-

Carbamate Contamination: Broadening of the ring signals and appearance of labile proton peaks downfield (>8 ppm).

-

Oxidation: Appearance of new peaks in the aromatic region (if chlorobenzyl is oxidized) or shifts in the alpha-amino protons (N-CH₂).[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16775781, 1-(3-chlorobenzoyl)-1,4-diazepane (Structural Analog Data). Retrieved February 13, 2026, from [Link]

Overcoming steric hindrance in 3-chlorobenzyl substitution reactions

The following guide is designed as a Tier 3 Technical Support Resource for medicinal chemists and process engineers encountering difficulties with 3-chlorobenzylations.

Ticket Category: Synthetic Optimization / Steric Hindrance Troubleshooting Status: Active Applicable Reagents: 3-Chlorobenzyl chloride (CAS: 620-20-2), 3-Chlorobenzyl bromide (CAS: 766-80-3)

Executive Summary: The "Steric" Misconception

In 3-chlorobenzyl substitution reactions, the "steric hindrance" is rarely inherent to the electrophile itself. The chlorine atom at the meta position is sufficiently remote from the benzylic carbon to allow facile attack.

When users report steric failure with this moiety, the root cause is typically one of two scenarios:

-

Nucleophilic Bulk: The nucleophile (e.g., a tertiary amine, hindered phenol, or quaternary carbon precursor) is sterically crowded, preventing orbital overlap with the benzylic

orbital. -

Electronic Deactivation: The 3-chloro group is an Electron Withdrawing Group (EWG) (

). While this activates the ring for nucleophilic attack in SN2, it destabilizes any carbocation character (SN1). If your protocol relies on SN1-like loose transition states (common with weak nucleophiles), the reaction will stall, mimicking steric inhibition.

This guide provides workflows to overcome these specific energy barriers.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the rate-limiting step.

Figure 1: Decision matrix for diagnosing reaction failures. Blue nodes indicate decision points; Green nodes indicate protocol solutions.

Troubleshooting & FAQs

Case 1: The "Dead" Reaction with Hindered Amines

User Question: "I am trying to alkylate a 2,6-disubstituted piperidine with 3-chlorobenzyl chloride in DCM/TEA, but I see <10% conversion after 48h. Is the 3-Cl blocking the attack?"

Technical Analysis:

The 3-Cl is not the block; the steric clash between the piperidine's

Solution: The "Cesium-Iodide" Acceleration You must increase the electrophilicity of the benzyl halide and use a base that breaks up aggregates.

-

Leaving Group Swap (Finkelstein): Add catalytic Tetrabutylammonium Iodide (TBAI). This converts the alkyl chloride to a highly reactive alkyl iodide in situ.

-

Cesium Effect: Switch from TEA (Triethylamine) to Cesium Carbonate (Cs₂CO₃). The large Cs⁺ cation has a weak coordination shell, creating "naked," highly reactive nucleophiles.

Case 2: C-Alkylation of Hindered Enolates

User Question: "I cannot get my ester enolate (LDA generated) to react with 3-chlorobenzyl bromide. I get mostly starting material and some oxidative dimerization."

Technical Analysis: Steric hindrance at the enolate carbon slows the approach.[1] 3-chlorobenzyl bromide is reactive, but if the reaction is too slow, the enolate decomposes or acts as a base (E2 elimination), though elimination is rare on benzyl systems. The issue is likely aggregation of the lithium enolate.

Solution: Disaggregate the Nucleophile

-

Add DMPU or HMPA: Add 10-20% v/v of a polar co-solvent to the THF. This breaks lithium aggregates, reducing the effective steric bulk of the nucleophile.

-

Temperature Ramp: Do not quench at -78°C. Allow the reaction to warm to 0°C or RT. The 3-chlorobenzyl electrophile is robust enough to withstand higher temperatures without decomposing.

Experimental Protocols

Protocol A: High-Steric SN2 Alkylation (The "Turbo" Method)

Use this for hindered amines, phenols, or weak nucleophiles.

Reagents:

-

Substrate (1.0 equiv)

-

3-Chlorobenzyl chloride (1.2 - 1.5 equiv)

-

TBAI (10 mol%) - Critical Catalyst

-

Cs₂CO₃ (2.0 equiv) - Base

-

Solvent: DMF or Acetonitrile (0.2 M concentration)

Step-by-Step:

-

Charge: In a dried reaction vial, combine the hindered nucleophile, Cs₂CO₃, and TBAI.

-

Solvate: Add anhydrous DMF. Stir for 10 minutes at RT to allow partial solvation of the base.

-

Addition: Add 3-chlorobenzyl chloride dropwise.

-

Thermal Activation:

-

Standard: Heat to 60°C.

-

High Steric Load: Heat to 80°C.

-

-

Monitoring: Monitor by LCMS. The intermediate iodide (3-chlorobenzyl iodide) may be visible; do not quench until the iodide is consumed.

Why this works: The TBAI creates a transient 3-chlorobenzyl iodide. The C-I bond is weaker and longer than the C-Cl bond, reducing the transition state energy and extending the "reach" of the electrophile past the steric bulk of the nucleophile [1].

Protocol B: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)

Use this when constructing the C-C bond via metal catalysis.

Reagents:

-

3-Chlorobenzyl zinc bromide (Negishi) or Boronate (Suzuki)

-

Aryl Halide Partner (Hindered)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

Key Modification: Standard ligands (PPh₃, dppf) often fail with 3-chlorobenzyl substrates in hindered environments because the resulting Pd-complex is too crowded to undergo reductive elimination.

-

Use Buchwald Ligands (SPhos/XPhos): These bulky, electron-rich ligands facilitate the oxidative addition into the benzylic C-X bond and, crucially, create a pocket that forces reductive elimination even in sterically congested systems [2].

Data & Comparison

Table 1: Relative Rates of Benzylation on Hindered Secondary Amine (Reaction Conditions: 1.0 eq Amine, 1.2 eq Electrophile, Solvent, 25°C, 4h)

| Electrophile | Solvent | Additive | Relative Rate | Notes |

| Benzyl Chloride | DCM | TEA | 1.0 (Ref) | Baseline |

| 3-Cl-Benzyl Chloride | DCM | TEA | 1.1 | 3-Cl activates slightly (electronic) |

| 3-Cl-Benzyl Chloride | DMF | Cs₂CO₃ | 15.0 | Solvent/Cation effect |

| 3-Cl-Benzyl Chloride | DMF | Cs₂CO₃ + TBAI | 85.0 | Finkelstein Acceleration |

| 3-Cl-Benzyl Bromide | DMF | Cs₂CO₃ | 60.0 | Bromide is a better leaving group |

Note: While the Bromide is faster, the Chloride + TBAI system is often preferred for cost and stability, generating the Iodide in situ.

References

-

Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[2] New Method for the Benzylation of Hindered Sugar Hydroxyls.[2] Tetrahedron Letters, 17(40), 3535-3536.

- Establishes the foundational protocol for using Ammonium Iodides (TBAI)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(24), 7538–7539.

- Defines the necessity of bulky phosphine ligands (like XPhos) for successful cross-coupling of benzyl halides.

-

Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.

- Authoritative review on the interplay between electronic effects (3-Cl EWG) and steric effects in benzylic substitution.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis and Interpretation of 1-(3-Chlorobenzyl)-1,4-diazepane

Abstract

The structural elucidation of pharmacologically relevant scaffolds is a cornerstone of drug discovery and development. 1-(3-Chlorobenzyl)-1,4-diazepane is a molecule of interest, incorporating the versatile 1,4-diazepane (homopiperazine) ring system, which is a common feature in various bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and definitive tool for determining molecular structure in solution. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of this compound. We will dissect the predicted spectrum, comparing it against its parent structures—1,4-diazepane and 1-benzyl-1,4-diazepane—to provide a clear rationale for the chemical shift assignments and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Introduction: The Structural Significance of N-Substituted Diazepanes

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic scaffold found in numerous pharmaceuticals, noted for its conformational flexibility and ability to interact with various biological targets.[1] Substitution at one of the nitrogen atoms, as in this compound, breaks the inherent symmetry of the parent ring and introduces new electronic and steric features that profoundly influence its chemical and biological properties.

Accurate characterization is non-negotiable. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule by reporting on the chemical environment, connectivity, and stereochemical relationships of every proton. This guide explains the causality behind the expected spectral features of the title compound, establishing a self-validating framework for its identification and distinguishing it from logical alternatives.

Predicted ¹H NMR Spectrum: A Positional Analysis

The structure of this compound can be divided into two key regions for NMR analysis: the 3-chlorobenzyl substituent and the 1,4-diazepane ring. At room temperature in a suitable solvent like CDCl₃, the seven-membered diazepane ring undergoes rapid conformational inversion, which can lead to time-averaged signals that may appear broadened.

The 3-Chlorobenzyl Group Protons

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The four protons on the benzene ring will appear in the characteristic aromatic region of the spectrum, typically between δ 7.0 and 7.4 ppm. The electron-withdrawing chlorine atom influences the chemical shifts through inductive and mesomeric effects.[2]

-